molecular formula C13H15NO3 B1332138 Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]- CAS No. 138249-12-4

Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]-

Cat. No.: B1332138
CAS No.: 138249-12-4
M. Wt: 233.26 g/mol
InChI Key: UUJSDJDCCITUMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]-: is an organic compound with the molecular formula C14H17NO5 It is characterized by the presence of an acetamide group attached to a cyclopropyl ring, which is further substituted with a phenyl group bearing an acetyloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]- typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where a benzene derivative reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Acetylation: The acetyloxy group is introduced through an acetylation reaction, where the phenyl group is treated with acetic anhydride in the presence of a catalyst such as pyridine.

    Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or an anhydride.

Industrial Production Methods: Industrial production of Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]- may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]- can undergo oxidation reactions, where the acetyloxy group is converted to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can also undergo reduction reactions, where the acetyloxy group is reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at the phenyl ring, where electrophilic or nucleophilic reagents replace the acetyloxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Electrophilic reagents (e.g., halogens, nitro compounds), nucleophilic reagents (e.g., amines, thiols), appropriate solvents and catalysts.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]- involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical reactions. The phenyl and cyclopropyl groups can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

    Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-: This compound has a similar structure but lacks the cyclopropyl ring, which may result in different chemical and biological properties.

    Acetamide, N-[4-[2-(acetyloxy)ethyl]phenyl]-: This compound has a different substitution pattern on the phenyl ring, which can affect its reactivity and applications.

Uniqueness: Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]- is unique due to the presence of the cyclopropyl ring, which imparts rigidity and strain to the molecule. This structural feature can influence its reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

[4-(2-acetamidocyclopropyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-8(15)14-13-7-12(13)10-3-5-11(6-4-10)17-9(2)16/h3-6,12-13H,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJSDJDCCITUMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC1C2=CC=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337176
Record name Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138249-12-4
Record name Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.